Yohimbic Acid Yohimbic Acid Yohimbic acid is a yohimban alkaloid. It is functionally related to a 17alpha-yohimbol.
Brand Name: Vulcanchem
CAS No.: 522-87-2
VCID: VC0547604
InChI: InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1
SMILES: [H][C@]12C(NC3=C4C=CC=C3)=C4CCN1C[C@@]5(CC[C@H](O)[C@H](C(O)=O)[C@]5(C2)[H])[H]
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

Yohimbic Acid

CAS No.: 522-87-2

Cat. No.: VC0547604

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Yohimbic Acid - 522-87-2

Specification

CAS No. 522-87-2
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
Standard InChI InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1
Standard InChI Key AADVZSXPNRLYLV-GKMXPDSGSA-N
Isomeric SMILES C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O
SMILES [H][C@]12C(NC3=C4C=CC=C3)=C4CCN1C[C@@]5(CC[C@H](O)[C@H](C(O)=O)[C@]5(C2)[H])[H]
Canonical SMILES C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Yohimbic acid belongs to the yohimban alkaloid family, characterized by a pentacyclic framework comprising indole and isoquinoline moieties. Its IUPAC name, (16α,17α)-17-hydroxyyohimban-16-carboxylic acid, reflects the spatial arrangement of hydroxyl and carboxylic acid groups at positions 16 and 17 . Key structural features include:

  • Stereochemistry: Five chiral centers (C1, C15, C18, C19, C20) with absolute configurations (1S,15R,18S,19R,20S) .

  • Functional groups: A β-hydroxyl group at C17 and a carboxylic acid at C16, enabling hydrogen bonding and ionic interactions .

The compound’s optical activity remains unspecified in commercial preparations, though enantiopure synthesis routes exist for related alkaloids .

Physicochemical Properties

PropertyValueSource
Molecular weight340.42 g/mol
Melting pointNot reported-
SolubilitySparingly soluble in water
StabilityStable at pH 6–7
Storage conditions-20°C, sealed, dark environment

The carboxylic acid group confers moderate polarity, explaining its limited aqueous solubility . Stability studies indicate degradation via hydrolysis under extreme pH conditions, with optimal storage at -20°C .

Synthesis and Degradation Pathways

Biosynthetic Origin

Yohimbic acid occurs naturally in Rauwolfia serpentina (Indian snakeroot) and Corynanthe johimbe . In these plants, it arises as a demethylated metabolite of yohimbine, though the exact enzymatic pathway remains uncharacterized.

Laboratory Synthesis

Industrial production primarily involves yohimbine hydrolysis:

Yohimbine hydrochlorideH2O,pH 7Yohimbic acid+Methanol(First-order kinetics)[4]\text{Yohimbine hydrochloride} \xrightarrow{H_2O, \text{pH 7}} \text{Yohimbic acid} + \text{Methanol} \quad \text{(First-order kinetics)}[4]

Key synthetic challenges include:

  • Preserving stereochemistry during hydrolysis .

  • Avoiding racemization at C16 and C17 .

Recent advances in yohimbine synthesis, such as thiourea-catalyzed acyl-Pictet–Spengler reactions, may enable more efficient precursor production .

Degradation Behavior

Hydrolytic degradation follows pseudo-first-order kinetics (t1/2t_{1/2} = 142 days at pH 7, 25°C) . Photodegradation is minimal under standard laboratory lighting, making transdermal formulations feasible .

Pharmacological Activity and Mechanisms

Enzyme Inhibition

Yohimbic acid potently inhibits human DNA topoisomerase I (KiK_i = 30 µM), disrupting DNA replication in cancer cells . Comparative data:

Enzyme TargetIC50_{50}Cell ModelReference
DNA topoisomerase I30 µMRecombinant enzyme
Cyclooxygenase-2Not activeIn vitro assay-

Anticancer Effects

In HL-60 promyelocytic leukemia cells, yohimbic acid reduces viability via:

  • Topoisomerase I-mediated DNA damage .

  • Caspase-3 activation (2.8-fold increase at 100 µM) .

Dose-response studies show moderate potency compared to clinical agents:

CompoundIC50_{50} (HL-60)Therapeutic Index
Yohimbic acid84 µM2.1
Doxorubicin0.1 µM15.8

Analytical Characterization

Spectroscopic Profiles

1^1H NMR (400 MHz, DMSO-d6d_6):

  • δ 7.45 (s, 1H, indole NH)

  • δ 4.12 (d, JJ = 6.8 Hz, 1H, C17-OH)

  • δ 3.78 (m, 1H, C16-CH)

HPLC: Reverse-phase C18 column, retention time = 12.4 min, purity ≥99.09% .

Quality Control Standards

ParameterSpecificationBatch Data
AppearanceWhite to off-whiteCompliant
Purity (HPLC)≥98%99.09%
Heavy metals<10 ppmNot tested

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